4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid
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Description
Molecular Structure Analysis
The molecular formula of this compound is C15H14ClNO4S and its molecular weight is 339.79. More detailed structural information might be available in specialized chemical databases or literature.Scientific Research Applications
Medicinal Chemistry Applications
Sulfonamides, including structures similar to 4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid, have been explored for their potential as selective antagonists for various receptors. For example, heteroaryl sulfonamides have been discovered as new EP1 receptor selective antagonists, indicating potential applications in drug development for diseases mediated by this receptor (Naganawa et al., 2006). Additionally, sulfonamides have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential for new antibiotic agents (Dineshkumar & Thirunarayanan, 2019).
Material Science Applications
In the field of material science, sulfonated polyimide membranes derived from sulfonated diamines, akin to the structural features of this compound, have shown promise for applications in fuel cells. These membranes offer high proton conductivity and low methanol permeability, making them suitable for direct methanol fuel cell applications (Zhai et al., 2007).
Analytical Chemistry Applications
In analytical chemistry, the transformation mechanisms of benzophenone-4 in chlorination disinfection processes have been investigated, which is relevant for understanding the environmental fate of similar compounds. This research provides insights into the potential environmental impact and degradation pathways of sulfonamide-based UV filters in water treatment systems (Xiao et al., 2013).
properties
IUPAC Name |
4-[(3-chloro-N-methylsulfonylanilino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-22(20,21)17(14-4-2-3-13(16)9-14)10-11-5-7-12(8-6-11)15(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWOGQXKCSXMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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